molecular formula C11H6FNS B1337719 2-Fluoro-4-(3-thienyl)benzenecarbonitrile CAS No. 886361-69-9

2-Fluoro-4-(3-thienyl)benzenecarbonitrile

Cat. No.: B1337719
CAS No.: 886361-69-9
M. Wt: 203.24 g/mol
InChI Key: KDGWQDPBKBHHGI-UHFFFAOYSA-N
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Description

2-Fluoro-4-(3-thienyl)benzenecarbonitrile (CAS: 886361-69-9) is a fluorinated aromatic compound featuring a benzonitrile core substituted with a fluorine atom at the 2-position and a 3-thienyl group at the 4-position. The nitrile group enhances its polarity and reactivity, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. Its structural uniqueness arises from the electron-withdrawing fluorine and the electron-rich thiophene ring, which influence its electronic and steric properties .

Properties

IUPAC Name

2-fluoro-4-thiophen-3-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6FNS/c12-11-5-8(1-2-9(11)6-13)10-3-4-14-7-10/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGWQDPBKBHHGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101298544
Record name 2-Fluoro-4-(3-thienyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101298544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886361-69-9
Record name 2-Fluoro-4-(3-thienyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886361-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-(3-thienyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101298544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Fluoro-4-(3-thienyl)benzenecarbonitrile typically involves the reaction of 2-fluorobenzonitrile with thiophene derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-fluorobenzonitrile is reacted with a thiophene boronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like toluene or dimethylformamide (DMF) at elevated temperatures.

Chemical Reactions Analysis

2-Fluoro-4-(3-thienyl)benzenecarbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like LiAlH4 for reduction .

Scientific Research Applications

2-Fluoro-4-(3-thienyl)benzenecarbonitrile is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biochemistry: It is used in the study of enzyme interactions and protein-ligand binding due to its unique structural properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(3-thienyl)benzenecarbonitrile largely depends on its application. In biochemical studies, it may interact with specific enzymes or proteins, altering their activity or binding properties. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and physicochemical properties of 2-Fluoro-4-(3-thienyl)benzenecarbonitrile with related compounds:

Compound Name CAS Number Substituents (Position) Functional Group Molecular Weight (g/mol) Key Properties
This compound 886361-69-9 2-F, 4-(3-thienyl) Nitrile (CN) 215.23* High polarity, potential for π-π stacking
2-Fluoro-4-(4-fluorophenyl)benzonitrile 1214332-40-7 2-F, 4-(4-fluorophenyl) Nitrile (CN) 215.20 Enhanced electron deficiency
2-Fluoro-4-(trifluoromethyl)benzamide 207853-64-3 2-F, 4-(CF₃) Amide (CONH₂) 207.12 m.p. 140–142°C, high lipophilicity
4-(3-Chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile 1403566-04-0 4-(3-Cl-benzoyl), tetrahydro-2H-pyran Nitrile (CN) 249.69 Cyclohexane backbone, steric hindrance

*Calculated based on molecular formula C₁₁H₅FNS.

Key Observations :

  • Electron Effects : The 3-thienyl group in the main compound introduces conjugation with the benzene ring, unlike the 4-fluorophenyl group in CAS 1214332-40-7, which increases electron-withdrawing effects .
  • Functional Groups : Replacing the nitrile with an amide (CAS 207853-64-3) reduces reactivity but improves solubility in polar solvents .
  • Steric Considerations : The cyclohexane-based nitrile (CAS 1403566-04-0) exhibits significant steric hindrance due to its fused ring system, limiting its utility in coupling reactions .

Biological Activity

2-Fluoro-4-(3-thienyl)benzenecarbonitrile (CAS No. 886361-69-9) is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorinated aromatic ring and a thienyl group, which contribute to its chemical reactivity and biological properties. The presence of the fluorine atom enhances lipophilicity and metabolic stability, making it a valuable candidate for drug development.

The biological activity of this compound is primarily mediated through its interactions with various biological targets:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, particularly those involved in metabolic pathways. For instance, it interacts with glycosidase enzymes, impacting carbohydrate metabolism.
  • Protein-Ligand Interactions: Its unique structure allows it to bind effectively to proteins, altering their function and potentially leading to therapeutic effects.

Anticancer Potential

Research indicates that this compound may exhibit anticancer properties. Studies have demonstrated its ability to inhibit human farnesyltransferase (hFTase), an enzyme crucial for the post-translational modification of proteins involved in cancer cell proliferation. For example, certain derivatives of this compound showed IC50 values in the nanomolar range against hFTase, indicating potent inhibitory activity .

Neurotoxicity and Hepatotoxicity

While the compound shows promise in various therapeutic applications, there are concerns regarding its toxicity. At higher concentrations, it has been associated with hepatotoxicity and neurotoxicity in animal models. These adverse effects necessitate careful dosage considerations during therapeutic applications.

Case Studies

  • In Vitro Studies: In vitro assays have shown that at lower concentrations, this compound can effectively inhibit glycosidase activity without significant cytotoxicity. However, at elevated doses, significant cell death was observed due to metabolic disruption .
  • Animal Models: In animal studies, varying dosages revealed a dose-dependent response where lower doses promoted beneficial metabolic changes while higher doses led to adverse effects such as liver damage and neurotoxicity.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibition of glycosidases
Anticancer ActivityhFTase inhibition (IC50 ~ 25 nM)
ToxicityHepatotoxicity at high doses
Metabolic EffectsModulation of carbohydrate metabolism

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